molecular formula C21H21N5O4S B3206173 N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide CAS No. 1040665-38-0

N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B3206173
CAS No.: 1040665-38-0
M. Wt: 439.5 g/mol
InChI Key: AXIZWQAHRDGMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:

  • 2-Methoxyphenyl substituent at position 3 of the triazolo-pyridazine ring.
  • Ethyloxyethyl linker connecting the core to a 4-methylbenzenesulfonamide group.

Properties

IUPAC Name

N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-15-7-9-16(10-8-15)31(27,28)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-4-6-18(17)29-2/h3-12,22H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIZWQAHRDGMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
  • Molecular Formula : C14H15N5O2S
  • CAS Number : 1204296-37-6

This structure features a triazole ring linked to a pyridazine moiety, which is characteristic of compounds with notable biological activities.

COX-II Inhibition

Recent studies have highlighted the compound's role as a potential inhibitor of cyclooxygenase II (COX-II), an enzyme involved in the inflammatory process. COX-II inhibitors are significant in treating pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. For instance:

  • In vitro Studies : The compound demonstrated moderate inhibitory activity against COX-II with an IC50 value in the range of 0.52 - 22.25 μM .
  • Selectivity : Compounds structurally related to this compound exhibited selectivity ratios (S.I.) indicating enhanced selectivity towards COX-II compared to COX-I .

Table 1: Biological Activity Summary

Activity TypeIC50 (μM)Selectivity Index (S.I.)Reference
COX-I Inhibition>22.25-
COX-II Inhibition0.52 - 22.2510.73
Anti-inflammatoryED50 = 35.7 - 75.2 mmol/kg-

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Eren et al. (2023) reported that derivatives with similar structures exhibited significant anti-inflammatory properties in vivo, showing up to 64% inhibition in inflammation models compared to standard treatments like Celecoxib .
  • Chahal et al. (2023) provided insights into the design and development of COX-II inhibitors, emphasizing the importance of structural modifications for enhanced potency and selectivity .
  • El-Sayed et al. (2023) highlighted novel synthetic pathways for creating triazole derivatives that showed promising anti-inflammatory activity through COX inhibition .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazolo and pyridazine moieties exhibit promising anticancer properties. Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-b]pyridazine can inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, derivatives showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines. These results suggest that modifications to the triazolo-pyridazine structure can enhance cytotoxicity and selectivity towards cancer cells .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(2-((3-(2-methoxyphenyl)...Staphylococcus aureus32 µg/mL
N-(2-((3-(2-methoxyphenyl)...Escherichia coli16 µg/mL

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Studies indicate that related compounds can reduce inflammation markers in vitro and in vivo by inhibiting key enzymes involved in inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of acute inflammation, administration of triazolo-pyridazine derivatives resulted in a significant reduction in paw edema compared to control groups . This suggests a promising avenue for the development of new anti-inflammatory drugs based on this scaffold.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Positional Isomerism of Methoxy Groups
  • Target Compound: The 2-methoxyphenyl group introduces steric and electronic effects distinct from analogs with 4-methoxyphenyl substituents (e.g., 2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine, ).
  • Impact : Positional isomerism can influence solubility, metabolic stability, and target affinity.
Sulfonamide vs. Amine/Acetamide Functional Groups
  • Target Compound: The 4-methylbenzenesulfonamide moiety enhances hydrogen-bonding capacity and acidity (pKa ~10–11) compared to ethanamine () or acetamide derivatives (e.g., 891117-12-7, ). Sulfonamides are known for improved pharmacokinetic properties, including membrane permeability and half-life .
  • Example : In , sulfonamide derivatives of triazolo-pyridazine exhibited moderate antimicrobial activity, suggesting the target compound may share similar or enhanced efficacy .

Linker Modifications

  • Ethyloxyethyl Linker: The target compound’s OCH2CH2O spacer provides flexibility and ether oxygen-mediated solvation, contrasting with rigid linkers like phenethylamino groups in pyridazine derivatives (e.g., I-6230, ) .
  • Biological Implications : Flexible linkers may improve conformational adaptability for target engagement.
Antimicrobial Potential
  • highlights that triazolo-pyridazine sulfonamides with methyl or benzamide substituents show moderate antimicrobial activity against tested microorganisms. The target compound’s 2-methoxyphenyl group and sulfonamide tail may enhance or modulate this activity .
Toxicity Profile
  • The analog in (4-methoxyphenyl derivative) is classified as acutely toxic and a respiratory irritant. The target compound’s sulfonamide group may introduce additional risks, such as hypersensitivity reactions, though specific data are unavailable .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Toxicity/Safety
Target Compound Triazolo-pyridazine 2-Methoxyphenyl, ethyloxyethyl, 4-methylsulfonamide Hypothesized antimicrobial Potential sulfonamide-related risks
2-[[3-(4-Methoxyphenyl)-...ethanamine () Triazolo-pyridazine 4-Methoxyphenyl, ethanamine Laboratory use Acute toxicity, skin/eye irritation
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () Pyridazine Phenethylamino, ethyl benzoate Not reported Not available
N-(3-(6-Methyl-[1,2,4]triazolo...)phenyl)benzamide () Triazolo-pyridazine 6-Methyl, benzamide Moderate antimicrobial Not specified
891117-12-7 (2-(4-Ethoxyphenyl)-N-[4-(3-methyl...)acetamide) () Triazolo-pyridazine 4-Ethoxyphenyl, acetamide Not reported Not available

Research Findings and Implications

  • Structural Optimization : The target compound’s 2-methoxy and sulfonamide groups position it as a promising candidate for further antimicrobial or therapeutic studies, building on ’s findings .
  • Safety Considerations : Analogous compounds () highlight the need for toxicity profiling, particularly for respiratory and dermal exposure .
  • Synthetic Challenges : The ethyloxyethyl linker and sulfonamide group may require tailored synthetic routes, as seen in ’s palladium-catalyzed coupling methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.